N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride
Description
Properties
IUPAC Name |
2-N-(3-fluorophenyl)pyridine-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3.2ClH/c12-8-3-1-4-9(7-8)15-11-10(13)5-2-6-14-11;;/h1-7H,13H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAVVHLUHGKBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C(C=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride typically involves the reaction of 3-fluoroaniline with 2,3-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting product is then purified and converted to its dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and fluorophenyl derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Synthesis and Chemical Properties
N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride is synthesized through various methods that involve the functionalization of pyridine rings. The presence of the fluorophenyl group enhances its chemical reactivity and biological properties. The compound's structure can be represented as follows:
- Molecular Formula : C11H10Cl2FN3
- CAS Number : 1820740-03-1
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment:
- Mechanism of Action : The compound has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, it exhibits selective inhibition against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively .
- Cell Proliferation : In vitro studies demonstrated that this compound inhibits cellular proliferation in various human tumor cell lines such as HeLa, HCT116, and A375 .
Immunological Applications
The compound has been investigated for its immunomodulatory properties:
- Toll-like Receptor (TLR) Activation : this compound has been explored as a candidate for vaccine adjuvants due to its ability to activate TLR pathways . This activation can enhance the immune response against pathogens.
- Structure-Activity Relationships (SAR) : Detailed SAR studies have been conducted to understand how modifications to the compound's structure influence its immunological activity, leading to the identification of more potent analogs .
Pharmacological Insights
The pharmacological profile of this compound indicates its potential as a therapeutic agent:
- Nitrogen Heterocycles : Compounds containing nitrogen heterocycles are often pivotal in drug design due to their diverse biological activities. This particular compound falls within this category and is being evaluated for various therapeutic applications .
- Drug Development : The ongoing research into this compound's efficacy suggests that it may serve as a lead compound for developing new drugs targeting specific diseases, including cancer and infectious diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
Research Implications
- Pharmaceutical Applications: Fluorine and methoxy substitutions influence drug metabolism and target binding. For example, the 3-fluorophenyl analog may exhibit improved blood-brain barrier penetration compared to dimethylamino derivatives .
- Material Science : Electron-withdrawing groups (e.g., fluorine) enhance thermal stability in polyimides, as seen in related compounds like 3-chloro-N-phenyl-phthalimide .
- Synthetic Utility: The dihydrochloride form facilitates purification and crystallization, critical for high-purity monomers in polymer synthesis .
Biological Activity
N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorophenyl group and two amine functionalities. The structural characteristics contribute to its potential interactions with various biological targets.
The compound's biological activity largely stems from its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects. The exact mechanisms are still being elucidated, but preliminary studies suggest that it may function through:
- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It may bind to various receptors, influencing cellular signaling processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating efficacy comparable to established antimicrobial agents. For example, studies have shown significant inhibition against Gram-positive and Gram-negative bacteria .
Antiproliferative Effects
In vitro studies have revealed that this compound can reduce the viability of cancer cell lines, including MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cells. The observed IC50 values suggest a potent antiproliferative effect, making it a candidate for further investigation in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multiple bacterial strains. Results indicated that at concentrations as low as 3 µM, the compound inhibited pathogen viability significantly .
- Antiproliferative Activity : Another investigation focused on the compound's impact on cancer cell lines. The results showcased a reduction in cell viability, with IC50 values ranging from 1.45 to 4.25 μM for specific derivatives .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Antimicrobial and antiproliferative | 1.45 - 4.25 |
| N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride | Moderate antimicrobial activity | Not specified |
| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine | Antiparasitic activity | Not specified |
This table illustrates that while similar compounds exhibit biological activity, this compound shows promising results in both antimicrobial and antiproliferative contexts.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N2-(3-fluorophenyl)pyridine-2,3-diamine dihydrochloride?
- Methodology : Begin with pyridine-2,3-diamine derivatives as precursors. Introduce the 3-fluorophenyl group via nucleophilic substitution or palladium-catalyzed coupling. For example, a method analogous to involves reacting intermediates with TMSCN in dichloromethane (DCM) and 2,2,2-trifluoroethanol (TFE) under nitrogen, followed by trituration with n-pentane for purification . Purification via silica gel column chromatography (e.g., using CHCl₃:MeOH gradients) yields the dihydrochloride salt after acid treatment .
- Key Considerations : Monitor reaction progress with TLC and confirm final structure via ¹H/¹³C NMR and HRMS.
Q. How should researchers characterize the compound’s purity and structural identity?
- Techniques :
- NMR Spectroscopy : Analyze ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons for fluorophenyl groups) .
- Mass Spectrometry : Use HRMS (ESI⁺) to verify molecular ion peaks (e.g., [M+H]⁺) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What solvents are compatible with this dihydrochloride salt in experimental settings?
- Solubility : Polar aprotic solvents (DMSO, DMF) or alcohols (MeOH, EtOH) are preferred. Avoid non-polar solvents due to limited solubility. uses DCM:TFE mixtures for reactions, while aqueous workup involves methanol/water .
Q. What safety protocols are critical during handling?
- PPE : Use gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood to prevent inhalation of fine particles .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous salt disposal .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Strategies :
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or X-ray crystallography .
- Dynamic Effects : Assess tautomerism or rotameric equilibria via variable-temperature NMR .
- Supplementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., NH stretches for diamines).
Q. What strategies improve low yields in the amination step of synthesis?
- Optimization :
- Catalysts : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) for Buchwald-Hartwig coupling .
- Solvent Effects : Screen solvents like DMF or toluene for improved reaction efficiency.
- Temperature/Time : Extend reaction times (e.g., 24–48 hours) or elevate temperatures (80–100°C) .
Q. How to design stability studies under varying experimental conditions?
- Protocol :
- Stress Testing : Expose the compound to pH extremes (1–13), elevated temperatures (40–60°C), and light. Monitor degradation via HPLC .
- Thermal Analysis : Use TGA/DSC to assess decomposition temperatures and hygroscopicity .
- Storage : Store at –20°C in desiccated, amber vials to prevent hydrolysis .
Q. What crystallographic tools are recommended for resolving its crystal structure?
- Software :
- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .
- WinGX : Integrate data processing and visualization .
Q. How to investigate structure-activity relationships (SAR) for pharmacological applications?
- Approach :
- Analog Synthesis : Modify the fluorophenyl or pyridine moieties (e.g., substituent variations) .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition) and correlate activity with electronic (Hammett σ) or steric parameters.
- Computational Modeling : Perform docking studies using software like AutoDock to predict binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
